1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone
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Overview
Description
1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone, also known as TBP or TR-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBP is a highly reactive compound that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone is believed to exert its effects by binding to specific sites on proteins and enzymes, altering their function and activity. This compound has been shown to bind to a variety of proteins and enzymes, including the oncogene c-Myc, the transcription factor Sp1, and the histone deacetylase HDAC1.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. This compound has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone in scientific research is its ability to selectively bind to certain proteins and enzymes, allowing for the investigation of specific biological processes. However, this compound is highly reactive and can be difficult to work with, making it challenging to control its effects in laboratory experiments.
Future Directions
There are many potential future directions for research on 1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone, including the development of more efficient synthesis methods, the investigation of its effects on other proteins and enzymes, and the exploration of its potential applications in drug discovery and disease treatment. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects and to optimize its use in laboratory experiments.
Synthesis Methods
1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone can be synthesized using a variety of methods, including the reaction of 3,5-dibromo-2-nitroaniline with pyrrolidin-2-one in the presence of a reducing agent such as zinc dust. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions and the reaction of 3,5-dibromo-2-nitroaniline with pyrrolidine in the presence of a base such as potassium carbonate.
Scientific Research Applications
1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone has been used extensively in scientific research due to its ability to selectively bind to certain proteins and enzymes, making it a valuable tool for investigating various biological processes. This compound has been shown to have potential applications in the fields of cancer research, neuroscience, and drug discovery, among others.
Properties
IUPAC Name |
1-(3-amino-2,4,6-tribromophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br3N2O/c11-5-4-6(12)10(8(13)9(5)14)15-3-1-2-7(15)16/h4H,1-3,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUMUDNLBDKRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C(=C2Br)N)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.